
N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group attached to a thiophenyl ring, which is further connected to a thiophenecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-(heptafluoropropylthio)aniline with 2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
科学的研究の応用
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical resistance.
作用機序
The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and thiophenyl moiety allow it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA: Similar in structure but contains a thiourea group instead of a carboxamide group.
N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE: Contains a benzothiazinyl group, providing different chemical properties and reactivity.
Uniqueness
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a heptafluoropropyl group and a thiophenecarboxamide moiety. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H8F7NOS2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8F7NOS2/c15-12(16,13(17,18)19)14(20,21)25-9-4-1-3-8(7-9)22-11(23)10-5-2-6-24-10/h1-7H,(H,22,23) |
InChIキー |
QCOYDDCZVLXDPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)

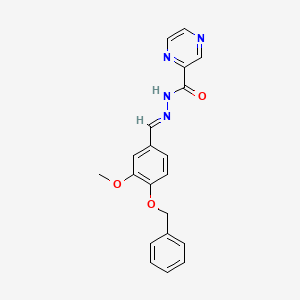
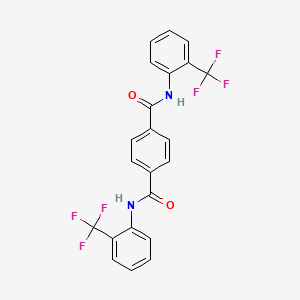
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)
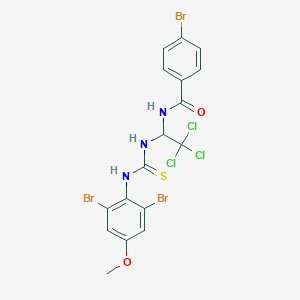

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
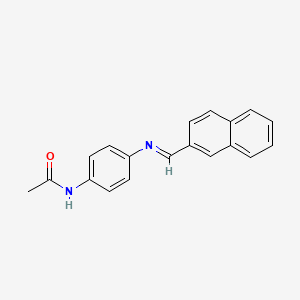
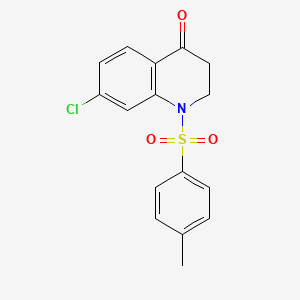
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)
